

Technical Support Center: Optimizing (S)-Nik smi1 Concentration for Cell Culture

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Compound of Interest

Compound Name: (S)-Nik smi1

Cat. No.: B10861044

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing **(S)-Nik smi1**, a potent and selective inhibitor of NF-κB-inducing kinase (NIK). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell culture experiments.

Frequently Asked Questions (FAQs)

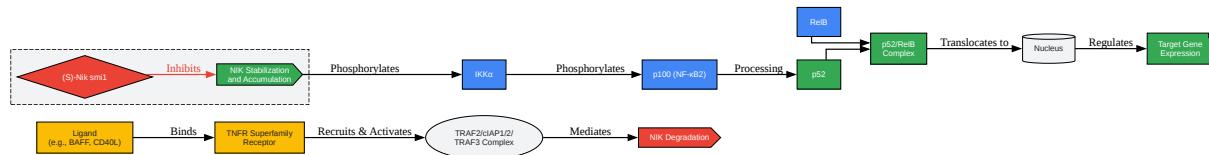
Q1: What is **(S)-Nik smi1** and what is its mechanism of action?

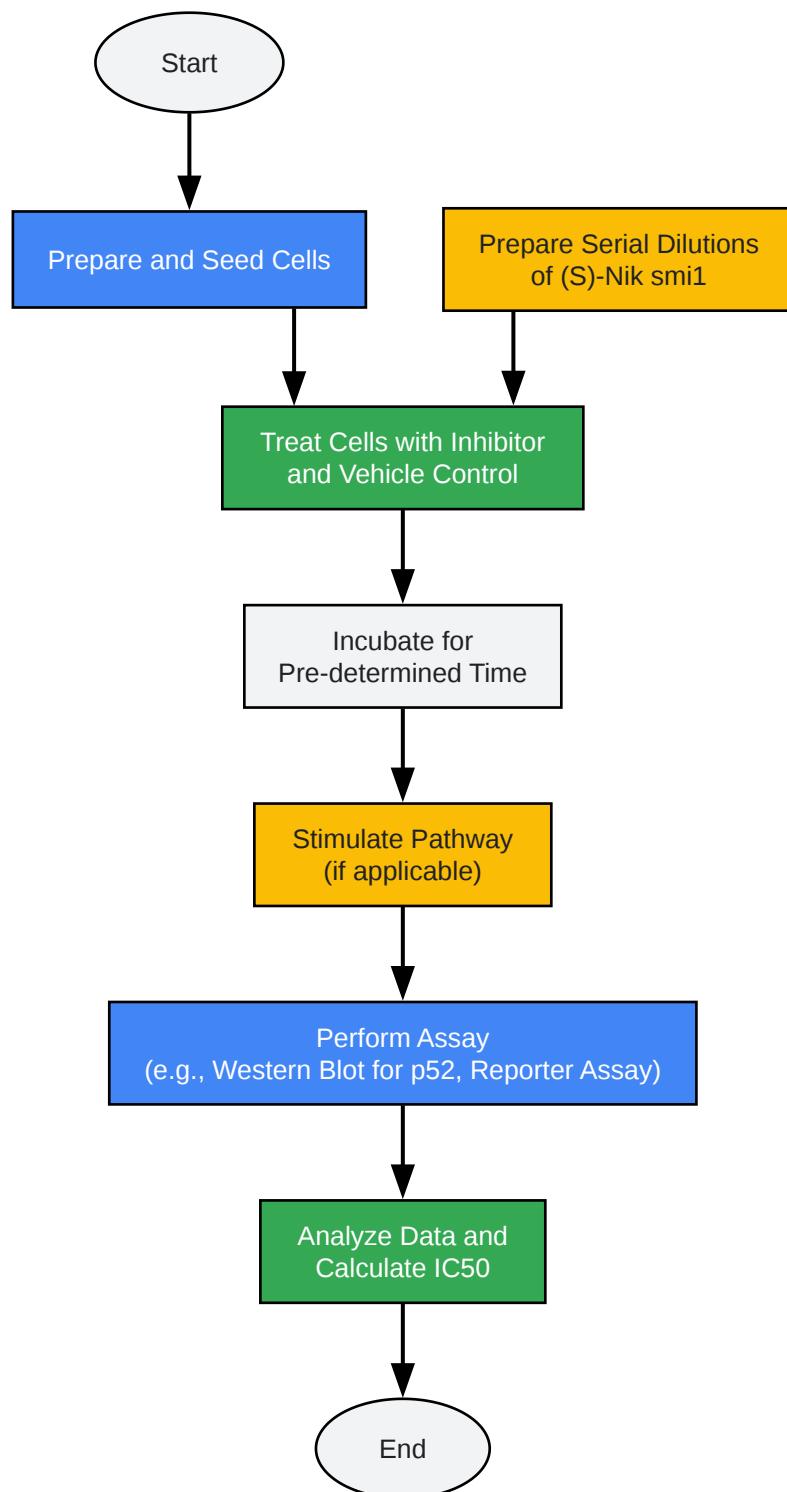
(S)-Nik smi1 is a small molecule inhibitor that specifically targets NF-κB-inducing kinase (NIK), a key regulator of the non-canonical NF-κB signaling pathway.^{[1][2][3]} It functions by potently inhibiting the kinase activity of NIK, thereby preventing the downstream signaling cascade that leads to the processing of p100 to p52 and the activation of non-canonical NF-κB target genes.^{[4][5][6]} This pathway is crucial for the development and survival of certain immune cells, particularly B cells.^{[4][6]}

Q2: What is the non-canonical NF-κB signaling pathway targeted by **(S)-Nik smi1**?

The non-canonical NF-κB pathway is activated by a specific subset of Tumor Necrosis Factor (TNF) receptor superfamily members, including BAFF-R, CD40, and LT β R.^{[2][7]} In resting cells, NIK is continuously targeted for degradation. Upon receptor stimulation, a series of events leads to the stabilization and accumulation of NIK.^{[4][7]} Activated NIK then phosphorylates and activates IKK α , which in turn phosphorylates p100 (NF-κB2), leading to its

processing into the active p52 subunit. The p52 subunit then translocates to the nucleus to regulate gene expression.[4][7][8]





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